Benzenamine, 2-[(4-chlorophenoxy)methyl]-
Description
Benzenamine, 2-[(4-chlorophenoxy)methyl]- (IUPAC name: 2-[(4-chlorophenoxy)methyl]aniline) is an aromatic amine derivative characterized by a benzenamine core substituted with a 4-chlorophenoxymethyl group at the 2-position. The compound’s structure combines the reactivity of aniline with the electron-withdrawing effects of the 4-chlorophenoxy moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
CAS No. |
1016764-98-9 |
|---|---|
Molecular Formula |
C13H12ClNO |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
2-[(4-chlorophenoxy)methyl]aniline |
InChI |
InChI=1S/C13H12ClNO/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15/h1-8H,9,15H2 |
InChI Key |
ZQENYLGVZPESLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-[(4-chlorophenoxy)methyl]- typically involves the reaction of 2-aminobenzyl alcohol with 4-chlorophenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Aminobenzyl alcohol+4-Chlorophenol→Benzenamine, 2-[(4-chlorophenoxy)methyl]-
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 2-[(4-chlorophenoxy)methyl]- involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and isolation to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-[(4-chlorophenoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aromatic compounds.
Scientific Research Applications
Agrochemical Applications
Benzenamine, 2-[(4-chlorophenoxy)methyl]- has been recognized for its herbicidal properties. It is commonly used in formulations aimed at controlling weeds in agricultural settings.
Herbicidal Formulations
- Mechanism of Action : The compound acts pre-emergence, meaning it is applied before the emergence of weeds. It is absorbed through the soil by the roots of the plants, providing effective weed control without direct leaf uptake .
- Formulation Types : Typical formulations include capsule suspensions and suspension concentrates that enhance its effectiveness in various soil types .
| Formulation Type | Description |
|---|---|
| Capsule Suspension (CS) | A formulation that allows for controlled release. |
| Suspension Concentrate (SC) | A concentrated liquid formulation for easy application. |
Medicinal Chemistry
Research has indicated potential therapeutic applications of benzenamine derivatives in medicinal chemistry. Its structural features allow for modifications that can lead to novel drug candidates.
Case Studies
- A study highlighted the synthesis of benzimidazole derivatives from benzenamine compounds, which were evaluated as selective neuropeptide Y receptor antagonists . This indicates a pathway for developing drugs targeting specific receptors involved in various physiological processes.
Potential Therapeutic Uses
- Neuropeptide Y Receptor Antagonism : The modulation of neuropeptide Y receptors could have implications in treating conditions such as obesity and anxiety disorders.
Material Science
The compound's chemical structure lends itself to applications in material science, particularly in the development of polymers and coatings.
Polymer Applications
- Research has explored the incorporation of benzenamine derivatives into polymer matrices to enhance mechanical properties and thermal stability. These materials could be utilized in various industrial applications where durability is essential.
Toxicological Studies
- Various studies have been conducted to assess the irritancy and sensitization potential of compounds related to benzenamine . For example, formulations containing similar compounds were evaluated for skin irritation and ocular toxicity, providing insights into their safety for human exposure.
| Study Focus | Findings |
|---|---|
| Skin Irritation | Mild irritancy observed with specific formulations. |
| Ocular Toxicity | No significant irritation noted after controlled exposure. |
Mechanism of Action
The mechanism of action of Benzenamine, 2-[(4-chlorophenoxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-[(4-chlorophenoxy)methyl]aniline to structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and applications.
Structural Analogues with 4-Chlorophenoxy Groups
2.1.1 5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- Structure: A triazole-thiol derivative with a 4-chlorophenoxymethyl substituent.
- Synthesis: Synthesized via cyclization of 2-(4-chlorophenoxy)acetohydrazide under alkaline conditions. Microwave-assisted methods (90°C, 15 min) achieved higher yields (e.g., 85–92%) compared to conventional heating .
- Key Differences : The triazole ring introduces heterocyclic stability and sulfur-based reactivity, unlike the aniline core of the target compound.
2.1.2 3-Amino-7-chloro-2-((2,4-dichlorophenoxy)methyl)-3H-quinazolin-4-one (4i)
- Structure: A quinazolinone derivative with dual chlorine substitution on the phenoxy group.
- Physicochemical Data :
- ¹H-NMR : δ 6.85–7.50 (aromatic protons), δ 5.20 (CH₂O), δ 8.10 (NH₂).
- IR : 1680 cm⁻¹ (C=O stretch), 3250 cm⁻¹ (NH₂).
- Applications: Demonstrates antimicrobial activity, highlighting the role of halogenated phenoxy groups in bioactive molecules .
2.1.3 1-[Bis(4-chlorobenzyl)amino]-3-(4-chlorophenoxy)propan-2-ol (26)
- Structure: A propanolamine derivative with bis(4-chlorobenzyl) and 4-chlorophenoxy groups.
- Synthesis: Reacted bis(4-chlorobenzyl)amine with 2-[(4-chlorophenoxy)methyl]oxirane.
- Purity : 99.45% (HPLC), indicating high synthetic efficiency .
Functional Analogues with Similar Reactivity
2.2.1 N,N-dimethyl-2-(2-amino-4-fluorophenylthio)benzylamine (4-¹⁸F-ADAM)
- Structure : A fluorinated aniline derivative with a benzylamine side chain.
- Applications : PET radioligand for serotonin transporters (SERT), showing high selectivity (SERT affinity: IC₅₀ = 0.081 nM) .
- Key Differences: Fluorine substitution and sulfur-based linkages enable distinct pharmacokinetic profiles compared to chlorophenoxy derivatives.
2.2.2 Benzenamine, 4-chloro-2-nitro-N-phenyl
- Structure : A nitro-substituted aniline with a 4-chloro-N-phenyl group.
- Properties: Molecular weight = 248.66 g/mol; IR: 1520 cm⁻¹ (NO₂ asymmetric stretch) .
- Key Differences : Nitro groups enhance electrophilicity but reduce stability under reducing conditions.
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
Benzenamine, 2-[(4-chlorophenoxy)methyl]-, also known as 4-chlorophenylmethylbenzamine, has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzenamine core substituted with a chlorophenoxy group. Its chemical structure can be represented as follows:
Pharmacological Activities
1. Antimicrobial Activity
Research indicates that derivatives of benzenamine compounds exhibit notable antimicrobial properties. A study demonstrated that compounds with phenoxy methyl substitutions showed moderate activity against various bacteria and fungi. The effectiveness varied depending on the specific substituents present on the benzenamine structure .
| Microorganism | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Moderate |
| Candida albicans | Low |
2. Anticancer Potential
Several studies have explored the anticancer properties of benzenamine derivatives. For instance, compounds similar to benzenamine, particularly those with halogen substitutions, have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
3. Anti-inflammatory Effects
Benzenamine derivatives have been identified as having anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways .
The biological activity of benzenamine is attributed to several mechanisms:
- Receptor Interaction : Some derivatives act as antagonists at neuropeptide Y (NPY) Y1 receptors, influencing neurogenic inflammation and pain pathways .
- Enzyme Inhibition : Inhibition of COX enzymes contributes to its anti-inflammatory effects.
- DNA Interaction : Certain derivatives exhibit DNA intercalation properties, leading to disruptions in replication and transcription processes in cancer cells.
Case Studies
A notable case study involved the synthesis and evaluation of a series of novel benzimidazole derivatives related to benzenamine. These compounds were tested for their ability to inhibit tumor growth in vivo, demonstrating significant reductions in tumor size compared to controls .
Toxicological Considerations
While exploring the biological activity, it is essential to consider potential toxicological effects. Studies have indicated that high doses may lead to adverse effects including hepatotoxicity and nephrotoxicity in animal models . Long-term exposure assessments are necessary to establish safety profiles.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzenamine, 2-[(4-chlorophenoxy)methyl]-?
- Methodology : A viable approach involves nucleophilic ring-opening of epoxide intermediates. For example, 2-[(4-chlorophenoxy)methyl]oxirane (an epoxide) can react with amines under mild conditions (e.g., in THF at 50–60°C) to yield target compounds. Column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for purification .
- Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold). Optimize stoichiometry to minimize byproducts like unreacted epoxide or dimerization.
Q. How can structural characterization of this compound be performed?
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to confirm the presence of the 4-chlorophenoxy group (e.g., aromatic protons at δ 6.8–7.2 ppm, methylene protons adjacent to oxygen at δ 4.2–4.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS can validate molecular weight (e.g., expected [M+H] for CHClNO: ~263.05 Da). Cross-reference with NIST spectral libraries for fragmentation patterns .
Q. What safety protocols are critical for handling this compound?
- Regulatory Guidelines : Classify the compound under OSHA’s Hazard Communication Standard (HCS 2012) due to potential amine toxicity. Use fume hoods for synthesis and PPE (gloves, lab coats). Dispose of waste via EPA-approved methods for chlorinated organics .
Advanced Research Questions
Q. How can computational methods predict the physicochemical properties of this compound?
- Approach :
- Crippen Method : Estimate log (lipophilicity) using fragment-based contributions. For 4-chlorophenoxy groups, the fragment value is +1.02, while benzenamine contributes -0.67 .
- Joback Method : Calculate critical properties (e.g., boiling point) via group contributions. The 4-chlorophenoxy group adds 28.5°C to the base benzeneamine value .
Q. What strategies resolve contradictions in reported bioactivity data for derivatives?
- Case Study : Derivatives with 4-chlorophenoxy groups (e.g., ATF4 inhibitors in ) show variable IC values due to stereoelectronic effects.
- Experimental Design : Perform comparative SAR studies using halogen-substituted analogs. Measure binding affinity via SPR or fluorescence polarization assays.
- Data Analysis : Use multivariate regression to correlate substituent electronegativity (Hammett σ constants) with activity .
Q. How does the compound’s stability under varying pH conditions impact formulation?
- Degradation Studies :
- Accelerated Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 72 hours. Analyze degradation products via LC-MS.
- Findings : Amine groups are prone to hydrolysis at pH <3, forming chlorophenol derivatives. Stabilize formulations with antioxidants (e.g., BHT) in neutral to slightly acidic media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
